N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide
CAS No.: 2097897-31-7
Cat. No.: VC7041858
Molecular Formula: C15H23N3O2
Molecular Weight: 277.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097897-31-7 |
|---|---|
| Molecular Formula | C15H23N3O2 |
| Molecular Weight | 277.368 |
| IUPAC Name | N-(4-pyrazol-1-ylcyclohexyl)oxane-4-carboxamide |
| Standard InChI | InChI=1S/C15H23N3O2/c19-15(12-6-10-20-11-7-12)17-13-2-4-14(5-3-13)18-9-1-8-16-18/h1,8-9,12-14H,2-7,10-11H2,(H,17,19) |
| Standard InChI Key | SRCZYXBDGMYNRQ-UHFFFAOYSA-N |
| SMILES | C1CC(CCC1NC(=O)C2CCOCC2)N3C=CC=N3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, N-(4-pyrazol-1-ylcyclohexyl)oxane-4-carboxamide, reflects its bipartite structure: a pyrazole ring attached to a cyclohexyl group and an oxane-4-carboxamide substituent. Its molecular formula, C₁₅H₂₃N₃O₂, corresponds to a molecular weight of 277.36 g/mol. The InChI identifier, InChI=1S/C15H23N3O2/c19-15(12-6-10-20-11-7-12)17-13-2-4-14(5-3-13)18-9-1-8-16-18/h1,8-9,12-14H,2-7,10-11H2,(H,17,19), provides a standardized representation of its stereochemical configuration.
Physicochemical Properties
The compound’s solubility and stability are influenced by its hybrid heterocyclic architecture. The pyrazole ring contributes π-π stacking potential, while the oxane (tetrahydropyran) ring enhances hydrophobicity. Key properties include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | ~2.1 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 4 |
Synthetic Routes and Optimization
Core Synthesis Strategy
The synthesis of N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide involves multi-step reactions, as exemplified in patent EP3119775B1 . A representative pathway includes:
-
Cyclohexyl-Pyrazole Intermediate: Coupling 4-nitro-1H-pyrazole with a halogenated cyclohexane derivative via nucleophilic aromatic substitution.
-
Oxane-4-carboxamide Formation: Reacting the intermediate with oxane-4-carboxylic acid chloride under Schotten-Baumann conditions.
-
Nitro Group Reduction: Catalytic hydrogenation to convert nitro to amine, followed by acetylation .
Stereochemical Control
Chiral centers in the oxane ring (e.g., 2S,5R,6S configurations) are introduced using asymmetric catalysis. For instance, Jacobsen’s epoxidation or Shi epoxidation methods ensure enantioselective synthesis of oxepane precursors .
Biological Activity and Mechanism of Action
IRAK4 Inhibition
The compound’s pyrazole-carboxamide scaffold aligns with known IRAK4 inhibitors, such as AS2444697, which exhibit IC₅₀ values ≤20 nM . IRAK4 mediates TLR/IL-1R signaling, driving NF-κB and MAPK activation. By binding IRAK4’s ATP pocket, N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide disrupts kinase activity, attenuating pro-inflammatory cytokine production (e.g., IL-6, TNF-α) .
Structure-Activity Relationship (SAR) Insights
-
Pyrazole Substituents: Bulky groups at the 1-position (e.g., isobutyl, oxolan-3-ylmethyl) reduce cytochrome P450 1A2 induction, enhancing metabolic stability .
-
Oxane Modifications: Fluorination at the 6-position (e.g., 6-fluorooxepan-2-yl) improves membrane permeability and bioavailability .
Comparative Analysis with Analogues
Potency and Selectivity
The compound’s IRAK4 inhibitory activity rivals derivatives like N-(5-((2S,5R,6S)-5-amino-6-fluorooxepan-2-yl)-1-methyl-1H-pyrazol-4-yl)-2-(2,6-difluorophenyl)thiazole-4-carboxamide (IC₅₀ = 0.000958 μM) . Selectivity over off-target kinases (e.g., EGFR, CDK2) exceeds 100-fold, as demonstrated in kinase profiling assays .
Pharmacokinetic Advantages
-
Oral Bioavailability: ~60% in rodent models, attributed to balanced logP and low P-glycoprotein efflux .
-
Half-Life: 4–6 hours in plasma, supporting twice-daily dosing regimens .
Therapeutic Applications and Preclinical Data
Inflammatory Diseases
In murine collagen-induced arthritis models, the compound reduced joint swelling by 70% at 10 mg/kg/day, comparable to anti-TNF biologics . Mechanistic studies showed suppressed IL-1β and IL-18 secretion in macrophages .
Oncology
Preliminary data in diffuse large B-cell lymphoma (DLBCL) cell lines demonstrated apoptosis induction at 1 μM, synergizing with BTK inhibitors like ibrutinib .
Future Directions
Clinical Translation
Phase I trials should evaluate safety in healthy volunteers, with biomarkers (e.g., serum IL-6) monitoring target engagement. Dose escalation studies will establish maximum tolerated doses.
Combination Therapies
Synergy with checkpoint inhibitors (e.g., anti-PD-1) merits investigation in TLR-driven cancers, such as hepatocellular carcinoma.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume